

# Gandotinib pharmacokinetics absorption distribution metabolism

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## Compound Focus: Gandotinib

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## Gandotinib Pharmacokinetics at a Glance

The table below summarizes the key pharmacokinetic (PK) parameters of **Gandotinib**, primarily derived from a Phase 1 dose-escalation study in patients with myeloproliferative neoplasms [1].

Parameter	Value / Observation	Key Findings / Context
Recommended Phase 2 Dose	120 mg orally, once daily	Maximum Tolerated Dose (MTD) established based on dose-limiting toxicities (increased blood creatinine, hyperuricemia) at higher doses [1].

| **Absorption & Bioavailability** | - **Tmax**: ~4 hours (post-dose)

- **Half-life ( $t_{1/2}$ )**: ~6 hours (Day 1, single dose) | Rapid absorption and a relatively short half-life. Absolute bioavailability (F) is not reported in the available studies [1]. | | **Distribution** | Not Quantified | The volume of distribution (Vd) and extent of plasma protein binding are not detailed in the searched clinical literature [1]. | | **Metabolism** | Not Specified | The specific enzymes involved in the biotransformation of **Gandotinib** (e.g., CYP450 isoforms) are not identified in the available results. | | **Elimination** | - **Route**: Not explicitly stated
- **Clearance**: Not quantified | The primary route of excretion (renal vs. biliary) and systemic clearance rates are not provided in the searched literature [1]. |

## Detailed Experimental Protocols from Key Studies

The foundational PK data for **Gandotinib** comes from early-phase clinical trials. Here is a detailed breakdown of the methodologies used in the primary cited study.

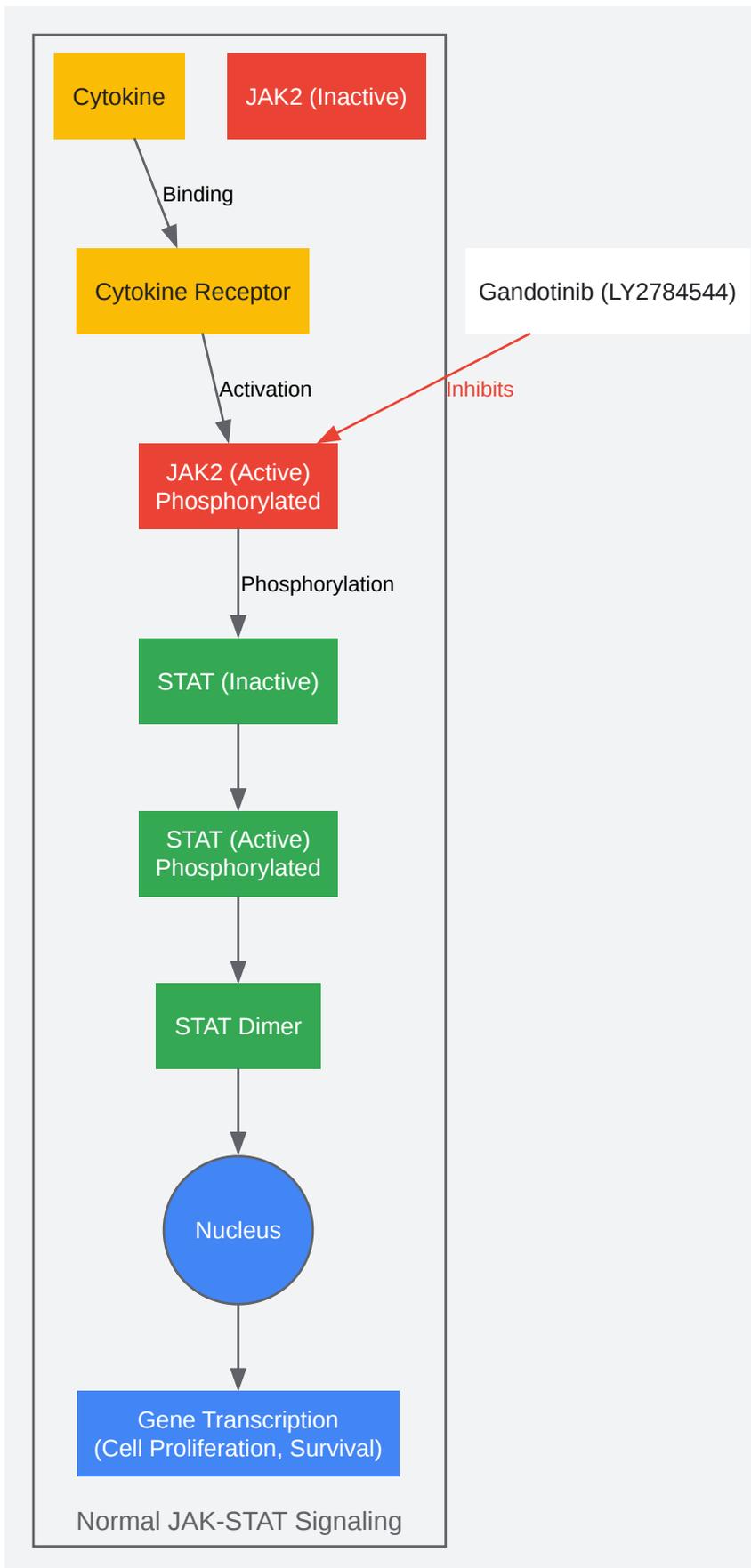
**1. Phase 1 Study Design and PK Assessment [1]** This was a multicenter, non-randomized, open-label study designed to determine the safety, tolerability, and recommended dose of **Gandotinib**.

- **Objective:** The primary objectives were to determine the safety, tolerability, and recommended oral daily dose. Secondary objectives included estimating PK parameters.
- **Population:** 38 patients with *JAK2V617F*-positive myelofibrosis (MF), polycythemia vera (PV), or essential thrombocythemia (ET).
- **Dosing Protocol:** The study employed a standard 3 + 3 dose-escalation design. Patients received oral **Gandotinib** once daily in 28-day cycles. An amended protocol included a lead-in period at 120 mg before escalating to higher doses to manage toxicity.
- **PK Sampling and Analysis:**
  - **Blood Collection:** Plasma samples were collected at predefined time points after a single dose (on Day 1) and after multiple doses (to assess steady-state conditions).
  - **Bioanalysis:** **Gandotinib** concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a standard for quantifying small molecules with high sensitivity and specificity.
  - **Non-Compartmental Analysis:** Key PK parameters, including **maximum plasma concentration (C<sub>max</sub>)**, **time to C<sub>max</sub> (T<sub>max</sub>)**, **area under the concentration-time curve (AUC)**, and **elimination half-life (t<sub>1/2</sub>)**, were calculated using non-compartmental methods.
- **Key PK Findings:**
  - The plasma concentration-time profile showed rapid absorption, with T<sub>max</sub> achieved around 4 hours after both single and multiple doses.
  - The mean half-life was approximately 6 hours on Day 1, supporting a once-daily dosing regimen.

**2. Phase 2 Study Context [2]** A subsequent Phase 2 study evaluated the efficacy and safety of **Gandotinib** at the 120 mg once-daily dose in a larger cohort of 138 patients with MPNs. While this study confirmed the safety profile and demonstrated clinical efficacy (particularly in *JAK2V617F*-mutated PV and ET), it primarily relied on the PK parameters established in the Phase 1 trial and did not report new foundational PK data.

## JAK-STAT Signaling Pathway and **Gandotinib's** Mechanism

**Gandotinib** is a potent, small-molecule inhibitor of Janus kinase 2 (JAK2), with increased potency for the mutated *JAK2V617F* form commonly found in myeloproliferative neoplasms [1] [3] [2]. The following diagram illustrates the JAK-STAT signaling pathway and the site of **Gandotinib's** action.



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**Gandotinib** inhibits the hyperactive JAK2 kinase, blocking aberrant proliferation signals.

## Research Gaps and Future Directions

The search results indicate that a comprehensive ADME profile for **Gandotinib** is not publicly available. Key information is missing, which is crucial for full pharmacokinetic characterization [1] [3]. The following areas require further investigation:

- **Metabolism:** Identification of the specific cytochrome P450 (CYP) enzymes and potential phase II conjugation pathways involved in **Gandotinib**'s biotransformation is needed [4].
- **Transporters:** The role of drug transporters (e.g., P-glycoprotein, OATP) in the absorption, distribution, and elimination of **Gandotinib** is unknown [5] [6].
- **Elimination:** The precise routes of excretion (renal vs. fecal) and the quantitative recovery of the parent drug versus metabolites have not been reported.
- **Drug-Drug Interactions (DDI):** Without knowledge of the metabolic enzymes and transporters involved, the potential for DDIs cannot be fully assessed [4] [7].

In summary, while the foundational clinical PK of **Gandotinib** is established, its complete pharmacokinetic story is still unfolding. Further research is essential to fully understand its metabolic fate and interaction potential.

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